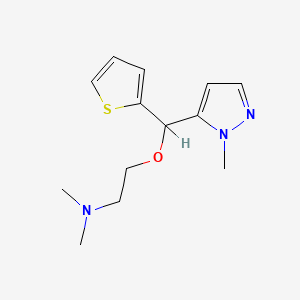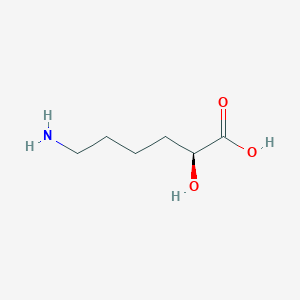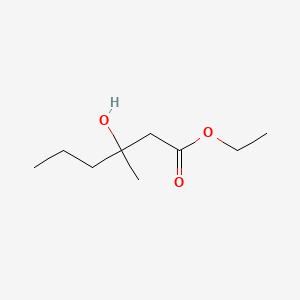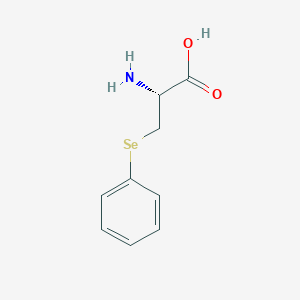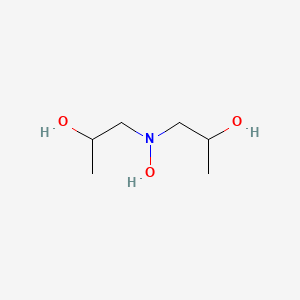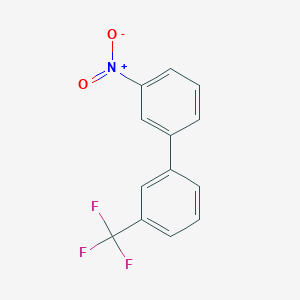
1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene, also known as NTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NTB is a fluorescent dye that is widely used in biochemical and physiological experiments.
Mecanismo De Acción
The mechanism of action of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is based on its fluorescent properties. 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene absorbs light at a specific wavelength and emits light at a longer wavelength. The emission wavelength of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is dependent on the pH of the environment. This property of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has been used to study pH changes in biological systems. 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has also been used to study the binding of ligands to proteins and enzymes.
Biochemical and Physiological Effects:
1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has been used in vivo to study the distribution of drugs and to monitor the activity of enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene in lab experiments include its high sensitivity, low toxicity, and ease of use. 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is also relatively inexpensive compared to other fluorescent probes. However, 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has some limitations. It is sensitive to pH changes and can be affected by the presence of other fluorescent molecules. Additionally, 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for the use of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene in scientific research. One potential application is in the development of biosensors for the detection of disease markers. 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene could also be used to study the activity of ion channels and transporters. Additionally, 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene could be used in the development of fluorescent imaging techniques for studying cellular processes.
Conclusion:
In conclusion, 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is a fluorescent dye that has numerous applications in scientific research. Its unique properties make it an ideal probe for studying a variety of biological processes. The synthesis of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is simple and efficient, and its low toxicity and ease of use make it a valuable tool in lab experiments. With its potential for future applications, 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is a promising compound for scientific research.
Métodos De Síntesis
1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-nitrobenzaldehyde with trifluoromethylbenzene in the presence of a catalyst. The reaction proceeds under mild conditions and yields 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene as a bright yellow solid. The purity of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene can be improved by recrystallization.
Aplicaciones Científicas De Investigación
1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is widely used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe to study a variety of biological processes such as protein-protein interactions, enzyme activity, and membrane potential. 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has also been used as a pH indicator and an indicator for the presence of oxygen. Additionally, 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has been used in the development of biosensors for the detection of various analytes.
Propiedades
IUPAC Name |
1-(3-nitrophenyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)17(18)19/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRHYFIIKHIWET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444116 |
Source


|
| Record name | 1-(3-nitrophenyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene | |
CAS RN |
194874-02-7 |
Source


|
| Record name | 1-(3-nitrophenyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

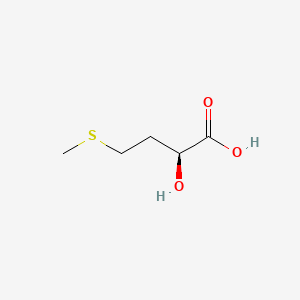
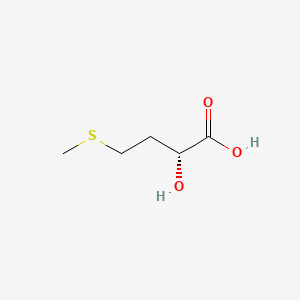
![methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine](/img/structure/B1609660.png)

